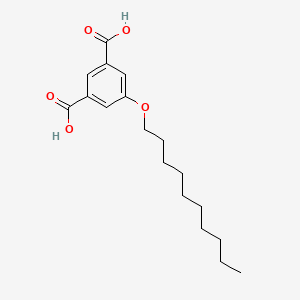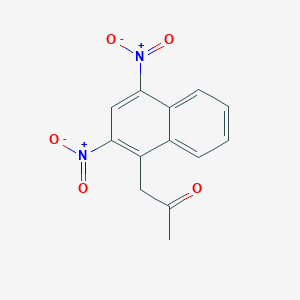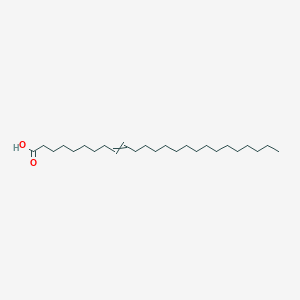
Chromium;oxo(sulfanylidene)molybdenum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium;oxo(sulfanylidene)molybdenum is a complex compound that combines the unique properties of chromium and molybdenum. This compound is of significant interest due to its potential applications in various fields, including catalysis, materials science, and biochemistry. The presence of oxo and sulfanylidene ligands adds to its versatility and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chromium;oxo(sulfanylidene)molybdenum typically involves the reaction of chromium and molybdenum precursors under controlled conditions. One common method is the reaction of chromium(V) oxide with molybdenum disulfide in the presence of an oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve high-temperature processes and the use of specialized equipment to ensure purity and yield. Techniques such as chemical vapor deposition (CVD) and solid-state reactions are often employed to produce large quantities of the compound for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Chromium;oxo(sulfanylidene)molybdenum undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and ligands such as phosphines and amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxo-molybdenum(VI) species, while reduction reactions may yield molybdenum(IV) complexes.
Applications De Recherche Scientifique
Chromium;oxo(sulfanylidene)molybdenum has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and as a model for metalloenzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as an anticancer agent.
Industry: The compound is used in the production of high-performance materials, including alloys and coatings, due to its excellent thermal and chemical stability.
Mécanisme D'action
The mechanism by which chromium;oxo(sulfanylidene)molybdenum exerts its effects involves the interaction of its oxo and sulfanylidene ligands with various molecular targets. In catalytic processes, the compound facilitates the transfer of oxygen or sulfur atoms to substrates, thereby promoting oxidation or reduction reactions. The molecular pathways involved often include the formation of intermediate species that are highly reactive and capable of driving the desired chemical transformations.
Comparaison Avec Des Composés Similaires
Chromium;oxo(sulfanylidene)molybdenum can be compared with other similar compounds, such as:
Chromium oxides: These compounds are primarily used as catalysts and in materials science.
Molybdenum oxides: Known for their catalytic properties and applications in electronics.
Oxo-molybdenum complexes: These are widely studied for their role in biological systems and as catalysts in organic synthesis.
The uniqueness of this compound lies in its combination of chromium and molybdenum, which imparts a unique set of properties that are not found in the individual oxides or complexes of these elements.
Propriétés
Numéro CAS |
139920-09-5 |
|---|---|
Formule moléculaire |
CrMoOS |
Poids moléculaire |
196.01 g/mol |
Nom IUPAC |
chromium;oxo(sulfanylidene)molybdenum |
InChI |
InChI=1S/Cr.Mo.O.S |
Clé InChI |
WHHNJMQJJKHUSH-UHFFFAOYSA-N |
SMILES canonique |
O=[Mo]=S.[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol](/img/structure/B14266079.png)
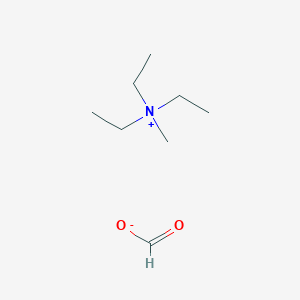
![3-[(tert-Butoxycarbonyl)sulfanyl]propanoic acid](/img/structure/B14266094.png)

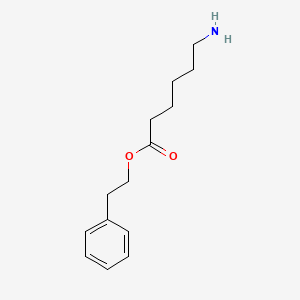
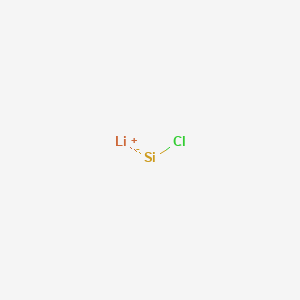
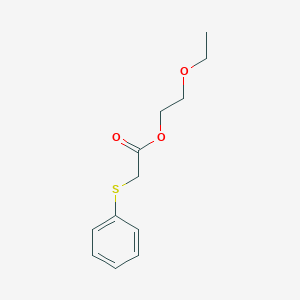
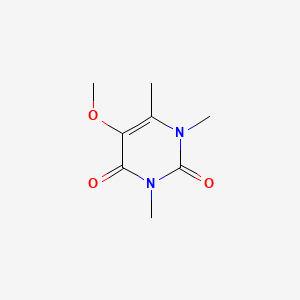
![4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline](/img/structure/B14266124.png)
